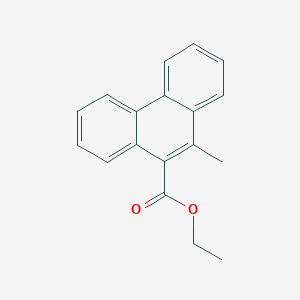

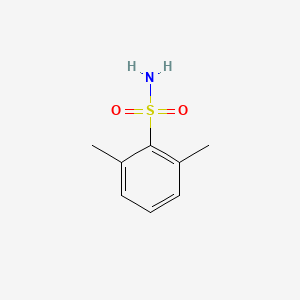

Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate

概要

説明

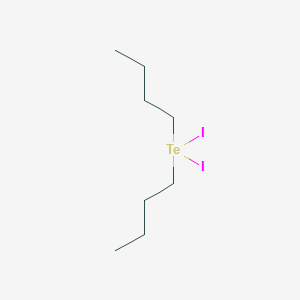

メチル-3-シクロペンチル-2-(4-メチルスルホニルフェニル)プロピオネートは、化学式がC16H22O4S、分子量が310.41 g/molの化学化合物です . 主に様々な化学合成や研究用途におけるビルディングブロックとして使用されます . この化合物は、通常97%を超える高純度で知られており、人体の摂取を目的としたものではありません .

2. 製法

メチル-3-シクロペンチル-2-(4-メチルスルホニルフェニル)プロピオネートの合成には、いくつかのステップが含まれます。 一般的な合成経路の1つは、強酸触媒の存在下で3-シクロペンチル-2-(4-メチルスルホニルフェニル)プロピオン酸をメタノールとエステル化することです . 反応条件は、通常、混合物を数時間還流させることで、完全な変換が確保されます。 工業的な製造方法は、同様のステップをより大規模に行いますが、収率と純度を最大限にするために反応条件が最適化されています .

準備方法

The synthesis of Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate involves several steps. One common synthetic route includes the esterification of 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionic acid with methanol in the presence of a strong acid catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

メチル-3-シクロペンチル-2-(4-メチルスルホニルフェニル)プロピオネートは、次のような様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化させることができ、対応するカルボン酸を生成します.

これらの反応で使用される一般的な試薬と条件には、強酸、塩基、様々な有機溶媒などがあります。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります.

4. 科学研究における用途

メチル-3-シクロペンチル-2-(4-メチルスルホニルフェニル)プロピオネートには、次のような科学研究における用途がいくつかあります。

科学的研究の応用

Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate has several scientific research applications, including:

作用機序

メチル-3-シクロペンチル-2-(4-メチルスルホニルフェニル)プロピオネートの作用機序は、特定の分子標的や経路との相互作用に関与しています。 この化合物は、特定の酵素の阻害剤または活性化剤として作用し、代謝プロセスや生化学経路に影響を与える可能性があります . 関与する正確な分子標的と経路は、特定の用途や使用状況によって異なります .

類似化合物との比較

メチル-3-シクロペンチル-2-(4-メチルスルホニルフェニル)プロピオネートは、次のような他の類似化合物と比較することができます。

メチル-3-シクロペンチル-2-(4-メタンスルホニルフェニル)プロピオネート: この化合物は、メチルスルホニル基の代わりにメタンスルホニル基を持つ以外は、構造が類似しています.

3-シクロペンチル-2-(4-メタンスルホニルフェニル)プロピオン酸メチルエステル: エステル基にわずかな違いがある、別の類似化合物です.

メチル-3-シクロペンチル-2-(4-メチルスルホニルフェニル)プロピオネートのユニークさは、特定の官能基とその配置にあり、これにより独特の化学的および物理的性質が与えられています .

特性

CAS番号 |

300355-19-5 |

|---|---|

分子式 |

C16H22O4S |

分子量 |

310.4 g/mol |

IUPAC名 |

methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propanoate |

InChI |

InChI=1S/C16H22O4S/c1-20-16(17)15(11-12-5-3-4-6-12)13-7-9-14(10-8-13)21(2,18)19/h7-10,12,15H,3-6,11H2,1-2H3 |

InChIキー |

JZGAQEVYHMXQQF-UHFFFAOYSA-N |

SMILES |

COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C |

正規SMILES |

COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。